![molecular formula C19H14FN3O2 B4973080 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-3084014, is a small molecule inhibitor that targets the protein kinase called PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of PDK1 by PF-3084014 has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mécanisme D'action
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide binds to the ATP-binding site of PDK1 and inhibits its activity. This leads to downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. The inhibition of this pathway can induce cell death in cancer cells and prevent their proliferation.
Biochemical and physiological effects:
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes involved in metastasis. In addition, 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for improved efficacy. It has also shown promising results in preclinical models for the treatment of cancer and other diseases. However, there are also some limitations to its use in lab experiments. 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide may have off-target effects on other kinases, which can affect the interpretation of results. In addition, its efficacy and safety in humans have not been fully established.
Orientations Futures
There are several future directions for the research and development of 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as diabetes and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in humans.
Méthodes De Synthèse
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The detailed synthesis method has been published in scientific literature and involves the use of specialized equipment and techniques.
Applications De Recherche Scientifique
2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in inhibiting tumor growth in various cancer types, including breast, lung, and pancreatic cancer. 2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-15-9-3-1-7-13(15)18(24)22-16-10-4-2-8-14(16)19(25)23-17-11-5-6-12-21-17/h1-12H,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGSVRUOAZYCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201313 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.